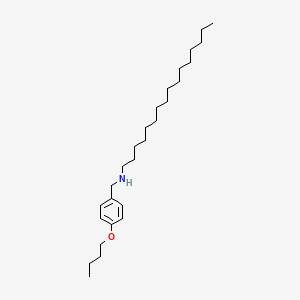

N-(4-Butoxybenzyl)-1-hexadecanamine

Description

BenchChem offers high-quality N-(4-Butoxybenzyl)-1-hexadecanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Butoxybenzyl)-1-hexadecanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

N-[(4-butoxyphenyl)methyl]hexadecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H49NO/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-23-28-25-26-19-21-27(22-20-26)29-24-6-4-2/h19-22,28H,3-18,23-25H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADYIMYGOUICRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCNCC1=CC=C(C=C1)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H49NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Framework: Secondary Amines and Substituted Benzylamines in Medicinal Chemistry and Chemical Biology

Secondary amines are organic compounds characterized by a nitrogen atom bonded to two carbon-containing groups and one hydrogen atom (R₂NH). researchgate.net This structural feature makes them fundamental building blocks in the synthesis of a multitude of biologically active molecules and pharmaceutical agents. rsc.org The nitrogen atom in a secondary amine possesses a lone pair of electrons, rendering it basic and nucleophilic, which allows it to participate in a wide range of chemical reactions. acs.org In medicinal chemistry, the secondary amine moiety is a common feature in drug molecules, where the protonated form can provide a cationic center essential for binding to biological targets like receptors and enzymes. nih.gov

Substituted benzylamines, a subclass of secondary amines, are compounds containing a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH₂ group) linked to a nitrogen atom. This structural motif is prevalent in numerous bioactive compounds and natural products. wikipedia.orgnih.gov The benzylamine (B48309) framework is considered a "privileged scaffold" in drug discovery, as its derivatives have been shown to interact with a wide range of biological targets. Researchers have successfully synthesized and evaluated various substituted benzylamine derivatives for a plethora of therapeutic applications, including as anti-tuberculosis agents, cholinesterase inhibitors for potential use in Alzheimer's disease, and as potent anticonvulsants. rsc.orgopenmedicinalchemistryjournal.comnih.gov The ability to readily modify the aromatic ring and the amine group allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties, making substituted benzylamines a versatile template for developing novel therapeutic agents. nih.gov

Rationale for Academic Investigation of N 4 Butoxybenzyl 1 Hexadecanamine

Strategies for De Novo Synthesis of N-(4-Butoxybenzyl)-1-hexadecanamine and its Analogues

The creation of N-(4-Butoxybenzyl)-1-hexadecanamine relies on fundamental bond-forming reactions that construct the central secondary amine. The two most direct and widely employed strategies are reductive amination and N-alkylation.

Reductive amination is a highly effective and common method for preparing secondary and tertiary amines. stackexchange.com This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with a primary amine to form an imine intermediate, which is then reduced in situ to the target amine. wikipedia.org This one-pot reaction is favored in green chemistry due to its efficiency and the reduction of intermediate purification steps. wikipedia.org

For the synthesis of N-(4-Butoxybenzyl)-1-hexadecanamine, two primary pathways are viable:

Pathway A: Reaction of 4-butoxybenzaldehyde (B1265825) with 1-hexadecanamine (palmitylamine).

Pathway B: Reaction of hexadecanal (B134135) with 4-butoxybenzylamine (B1267068).

In both pathways, the initial step is the formation of a Schiff base (an N-substituted imine) through the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.org This intermediate is then reduced to the final secondary amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices for laboratory-scale synthesis. stackexchange.comorganic-chemistry.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is also a highly effective method. wikipedia.org

Table 1: Reductive Amination Pathways for N-(4-Butoxybenzyl)-1-hexadecanamine

| Pathway | Carbonyl Compound | Amine Compound | Intermediate | Product |

| A | 4-Butoxybenzaldehyde | 1-Hexadecanamine | N-(4-Butoxybenzylidene)hexadecan-1-amine | N-(4-Butoxybenzyl)-1-hexadecanamine |

| B | Hexadecanal | 4-Butoxybenzylamine | N-(Hexadecylidene)-1-(4-butoxyphenyl)methanamine | N-(4-Butoxybenzyl)-1-hexadecanamine |

Direct N-alkylation is a classic method for forming C-N bonds, involving a nucleophilic aliphatic substitution reaction between an amine and an alkyl halide. ucalgary.cawikipedia.org Similar to reductive amination, two approaches can be envisioned for synthesizing N-(4-Butoxybenzyl)-1-hexadecanamine:

Alkylation of 1-hexadecanamine with 4-butoxybenzyl halide (e.g., chloride or bromide).

Alkylation of 4-butoxybenzylamine with a 1-halo-hexadecane (e.g., 1-bromohexadecane).

The primary amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide to form a new C-N bond. ucalgary.ca However, a significant drawback of this method is the potential for over-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to further reaction with the alkyl halide to form a tertiary amine and even a quaternary ammonium (B1175870) salt. ucalgary.cawikipedia.org This typically results in a mixture of products and poor yields of the desired secondary amine. wikipedia.org

A more advanced and selective alternative is the "borrowing hydrogen" (BH) or "hydrogen autotransfer" reaction. nih.gov This method uses alcohols as alkylating agents in the presence of a transition metal catalyst, such as those based on ruthenium or iridium. nih.govacs.org In this process, the catalyst temporarily dehydrogenates the alcohol to form an aldehyde in situ. This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the metal hydride species, regenerating the catalyst and producing water as the only byproduct. nih.gov This approach avoids the use of alkyl halides and offers higher selectivity for the mono-alkylated product. nih.govresearchgate.net

Table 2: Comparison of N-Alkylation Methods

| Method | Alkylating Agent | Reagents/Catalysts | Key Advantages | Key Disadvantages |

| Direct Alkylation | Alkyl Halide (e.g., R-Br) | Base (to neutralize HX) | Simple concept | Prone to over-alkylation, poor selectivity. ucalgary.cawikipedia.org |

| Borrowing Hydrogen | Alcohol (e.g., R-CH₂OH) | Ru or Ir complexes, Base | High atom economy, uses alcohols, high selectivity for secondary amine. nih.gov | Requires specific metal catalysts. |

For syntheses requiring high purity or the creation of complex analogues, more advanced protocols can be employed. These methods offer greater control over the reaction and can be adapted for sensitive substrates.

Fukuyama Amine Synthesis: This is a powerful method for preparing secondary amines under mild conditions. nih.gov It involves the alkylation of a nitrobenzenesulfonamide (nosyl amide) with an alcohol (via a Mitsunobu reaction) or an alkyl halide. The nosyl protecting group is then cleaved under mild conditions using a thiol, such as thiophenol, to yield the secondary amine. nih.gov This multi-step process provides excellent control and avoids the over-alkylation issues seen in direct alkylation.

Solid-Phase Synthesis: For the preparation of libraries of analogues, solid-phase synthesis offers significant advantages in purification and handling. nih.gov In this approach, either the amine or the alkylating partner is attached to a solid support (resin). The reaction is carried out, and excess reagents and byproducts are simply washed away. The final product is then cleaved from the resin. For example, an amine can be attached to a resin, acylated, and then the resulting amide can be reduced to the secondary amine before cleavage. nih.gov

Targeted Derivatization Reactions for Research Probes and Functional Studies

The secondary amine nitrogen in N-(4-Butoxybenzyl)-1-hexadecanamine is a key functional handle for chemical modification. Derivatization at this position allows for the introduction of various functional groups to create probes for biophysical and biochemical studies.

Reporter groups, such as fluorophores, are essential tools for tracking and quantifying molecules in biological systems. The secondary amine can be readily derivatized with various reagents to attach these labels. This is often done for analytical purposes, such as in HPLC, to enhance detection sensitivity. sigmaaldrich.com

Common derivatizing agents for secondary amines include:

Dansyl Chloride (DNS-Cl): Reacts with secondary amines to form highly fluorescent sulfonamide derivatives that are stable and easily detected. nih.gov

9-Fluorenylmethylchloroformate (FMOC-Cl): Forms a fluorescent carbamate (B1207046) derivative. It is a versatile reagent used for derivatizing both primary and secondary amines. nih.govresearchgate.net

2-Naphthalenesulfonyl Chloride (NSCl): This reagent forms a UV-active and fluorescent naphthalenesulfonamide derivative, which is useful for HPLC analysis. nih.gov

The reaction typically proceeds in a buffered, slightly alkaline solution, where the deprotonated amine acts as a nucleophile, attacking the sulfonyl or carbonyl chloride of the reagent. sigmaaldrich.comnih.gov

Table 3: Common Derivatizing Agents for Secondary Amines

| Reagent | Functional Group Introduced | Key Properties of Derivative |

| Dansyl Chloride | Dansyl sulfonamide | Highly fluorescent. nih.gov |

| FMOC-Cl | FMOC carbamate | Fluorescent. nih.gov |

| 2-Naphthalenesulfonyl Chloride | Naphthalenesulfonamide | UV-active, fluorescent. nih.gov |

Photoaffinity labeling (PAL) is a powerful technique used to identify the biological targets of a bioactive compound. nih.gov The method involves creating a probe that incorporates a photoreactive group. This probe binds reversibly to its target protein; upon irradiation with UV light, the photoreactive group is activated and forms a highly reactive species (e.g., a carbene or nitrene) that covalently crosslinks the probe to the target protein. nih.govenamine.net

To synthesize a photoaffinity label of N-(4-Butoxybenzyl)-1-hexadecanamine, a photoreactive moiety must be incorporated into its structure. This is typically not done by derivatizing the final molecule, but rather by using a building block that already contains the photoreactive group during the initial synthesis.

Common photoreactive groups include:

Benzophenones: Upon UV irradiation, they form a reactive diradical triplet state. nih.gov

Aryl Azides: Form highly reactive nitrenes upon photolysis. nih.gov

Diazirines: These are often preferred as they are small, relatively stable in the dark, and upon irradiation form reactive carbenes with fewer side reactions. enamine.netnih.gov

For example, a photoaffinity analogue could be synthesized via reductive amination using a modified starting material, such as 4-alkoxy-3-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde, which would place the diazirine group on the benzyl (B1604629) ring of the final molecule. Often, a second handle, like an alkyne or biotin, is also included to allow for subsequent enrichment and identification of the cross-linked protein via mass spectrometry. nih.gov

Table 4: Common Photoreactive Groups for Photoaffinity Labeling

| Photoreactive Group | Reactive Intermediate | Activation Wavelength | Key Features |

| Benzophenone | Diradical | ~350-360 nm | Relatively stable, can insert into C-H bonds. nih.gov |

| Aryl Azide | Nitrene | ~254-300 nm | Highly reactive, but can undergo rearrangements. enamine.net |

| Diazirine | Carbene | ~350-380 nm | Small size, less prone to rearrangement, efficient crosslinking. enamine.netnih.gov |

Isotopic Labeling Strategies for Mechanistic Elucidation

The elucidation of reaction mechanisms is a fundamental aspect of chemical synthesis, providing insights that can guide reaction optimization and the development of new synthetic methodologies. In the context of N-(4-butoxybenzyl)-1-hexadecanamine synthesis, which is typically achieved through the reductive amination of 4-butoxybenzaldehyde and 1-hexadecanamine, isotopic labeling serves as a powerful tool for dissecting the mechanistic details of this transformation. By strategically incorporating isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), researchers can trace the fate of specific atoms throughout the reaction sequence. wikipedia.org

Reductive amination proceeds via a two-step mechanism: the initial formation of a Schiff base (imine) or enamine intermediate from the condensation of the aldehyde and amine, followed by the reduction of this intermediate to the final amine product. Isotopic labeling can provide definitive evidence for this pathway and clarify the nature of the hydride transfer step.

One of the most common and cost-effective methods for isotopic labeling in reductive amination is the use of a deuterated reducing agent. nih.gov For instance, employing sodium borodeuteride (NaBD₄) instead of sodium borohydride (NaBH₄) in the reduction step would result in the incorporation of a deuterium atom onto the benzylic carbon of the N-(4-butoxybenzyl) group. The presence and location of the deuterium label in the final product can be unequivocally confirmed by mass spectrometry, which would show a mass increase of one unit, and by ¹H and ²H NMR spectroscopy. This experiment would provide strong evidence that the reaction proceeds through a carbonyl reduction pathway and would help to quantify the efficiency of the hydride (or deuteride) transfer from the reducing agent.

To further probe the mechanism, carbon-13 labeled precursors can be utilized. For example, the synthesis could be carried out using 4-butoxybenzaldehyde labeled with ¹³C at the carbonyl carbon. The resulting N-(4-butoxybenzyl)-1-hexadecanamine would contain the ¹³C label at the benzylic position. This allows for detailed tracking of the carbonyl carbon throughout the reaction and can be particularly useful in more complex reaction mixtures to confirm the origin of the benzyl group in the final product. The synthesis of such labeled aldehydes can be achieved through various established methods, such as the use of ¹³C-labeled cyanide (K¹³CN) to introduce the labeled carbon. nih.gov

Similarly, nitrogen-15 labeling of the 1-hexadecanamine precursor would place the isotopic label on the nitrogen atom of the final product. This would be invaluable for studying the initial condensation step and any potential side reactions involving the amine. ¹⁵N NMR spectroscopy could then be used to analyze the chemical environment of the nitrogen atom, providing insights into the bonding and structure of the intermediates and the final product.

The following table summarizes potential isotopic labeling strategies for the mechanistic elucidation of the synthesis of N-(4-butoxybenzyl)-1-hexadecanamine.

| Labeled Precursor | Isotope | Position of Label in Product | Analytical Technique(s) | Mechanistic Insight |

| Sodium borodeuteride | ²H | Benzylic carbon | MS, ¹H NMR, ²H NMR | Confirms hydride transfer from the reducing agent. |

| 4-Butoxybenzaldehyde-¹³C | ¹³C | Benzylic carbon | ¹³C NMR, MS | Traces the fate of the carbonyl carbon. |

| 1-Hexadecanamine-¹⁵N | ¹⁵N | Amine nitrogen | ¹⁵N NMR, MS | Elucidates the role and reactivity of the amine. |

These isotopic labeling studies, by providing a molecular-level view of the reaction pathway, are instrumental in building a comprehensive understanding of the synthesis of N-(4-butoxybenzyl)-1-hexadecanamine. The data obtained from such experiments are crucial for optimizing reaction conditions, improving yields, and minimizing the formation of byproducts.

Advanced Analytical and Spectroscopic Characterization of N 4 Butoxybenzyl 1 Hexadecanamine

High-Resolution Chromatographic Techniques for Compound Purity and Identification

Chromatographic methods are indispensable for separating N-(4-Butoxybenzyl)-1-hexadecanamine from reaction precursors, byproducts, or other impurities, and for its quantification. The choice of technique depends on the compound's physicochemical properties, such as its polarity, volatility, and molecular weight.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a primary technique for the analysis of N-(4-Butoxybenzyl)-1-hexadecanamine due to the compound's high molecular weight and polarity, which make it amenable to LC separation and ionization.

Method Development: A reverse-phase high-performance liquid chromatography (HPLC) method is typically developed for molecules of this nature. The basic nitrogen atom in the amine group allows for effective ionization using electrospray ionization (ESI) in positive ion mode. The long hexadecyl chain imparts significant hydrophobicity, ensuring strong retention on nonpolar stationary phases like C18.

A typical method would involve a gradient elution to ensure adequate separation from potential impurities and a sharp peak shape. The mobile phase would likely consist of an aqueous component (e.g., water with a small amount of acid like formic acid to protonate the amine) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The mass spectrometer would be set to detect the protonated molecule [M+H]⁺. For N-(4-Butoxybenzyl)-1-hexadecanamine (molar mass: 417.73 g/mol ), the expected m/z for the parent ion would be approximately 418.74. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions.

Table 1: Illustrative LC-MS Parameters for N-(4-Butoxybenzyl)-1-hexadecanamine Analysis

| Parameter | Value/Condition |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | Reversed-phase C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 70% B to 98% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| MS System | Triple Quadrupole or Q-TOF Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Ion [M+H]⁺ | m/z 418.74 |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Temp. | 350 °C |

Direct analysis of N-(4-Butoxybenzyl)-1-hexadecanamine by gas chromatography (GC) is challenging due to its high boiling point and the presence of an active amine proton, which can lead to poor peak shape and thermal degradation. nih.gov Therefore, derivatization is required to increase its volatility and thermal stability. nih.gov

Derivatization: A common approach is silylation, which replaces the active hydrogen on the nitrogen atom with a nonpolar trimethylsilyl (B98337) (TMS) group. youtube.comomicsonline.org Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. The resulting TMS derivative is significantly more volatile and exhibits better chromatographic behavior.

Analysis: The derivatized sample is then injected into the GC-MS. The electron ionization (EI) mass spectrum of the TMS-derivative would be expected to show characteristic fragmentation patterns, including a prominent peak corresponding to the benzylic cleavage, yielding a [M-CH₂(C₆H₄)O(CH₂)₃CH₃]⁺ fragment, and loss of the silyl (B83357) group.

Table 2: Hypothetical GC-MS Parameters for Silylated N-(4-Butoxybenzyl)-1-hexadecanamine

| Parameter | Value/Condition |

| Derivatization | Reagent: MSTFA; Temp: 70 °C; Time: 30 min |

| GC System | Agilent 8890 GC or equivalent |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium, 1.2 mL/min constant flow |

| Injector Temp. | 280 °C |

| Oven Program | 150 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| MS System | Mass Selective Detector (MSD) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temp. | 150 °C |

| Scan Range | m/z 50-650 |

Capillary electrophoresis separates molecules based on their charge-to-size ratio in an electric field. For N-(4-Butoxybenzyl)-1-hexadecanamine, Capillary Zone Electrophoresis (CZE) is the most applicable mode. The secondary amine group (pKa typically ~10-11) is readily protonated in an acidic buffer, forming a positive ion. This cation will migrate towards the cathode at a rate dependent on its electrophoretic mobility and the electroosmotic flow (EOF) within the capillary.

Method development would focus on optimizing the background electrolyte (BGE) pH, buffer concentration, and applied voltage. An acidic BGE (e.g., phosphate (B84403) buffer at pH 2.5) ensures full protonation and minimizes interaction with the negatively charged silanol (B1196071) groups of a bare fused-silica capillary. The high efficiency of CE allows for excellent resolution between the target compound and closely related impurities, providing a powerful tool for purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of N-(4-Butoxybenzyl)-1-hexadecanamine. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental information required for structural verification. The expected chemical shifts can be predicted based on the distinct chemical environments of the nuclei in the butoxy, benzyl (B1604629), and hexadecyl moieties.

¹H NMR: The proton spectrum will show characteristic signals for the aromatic protons (a pair of doublets), the benzylic methylene (B1212753) protons, the protons of the butoxy and hexadecyl chains (including distinct signals for protons adjacent to oxygen and nitrogen), and the terminal methyl groups. The integration of these signals corresponds to the number of protons in each environment.

¹³C NMR: The carbon spectrum will display separate resonances for each unique carbon atom. The aromatic carbons, the benzylic carbon, and the carbons of the aliphatic chains will appear in distinct regions of the spectrum, confirming the presence of all structural components.

Table 3: Predicted ¹H NMR Chemical Shifts for N-(4-Butoxybenzyl)-1-hexadecanamine (in CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H (ortho to OBu) | 7.25 | d | 2H |

| Ar-H (meta to OBu) | 6.88 | d | 2H |

| Ar-CH₂ -N | 3.70 | s | 2H |

| O-CH₂ -(CH₂)₂-CH₃ | 3.95 | t | 2H |

| N-CH₂ -(CH₂)₁₄-CH₃ | 2.55 | t | 2H |

| O-CH₂-CH₂ -CH₂-CH₃ | 1.75 | m | 2H |

| O-(CH₂)₂-CH₂ -CH₃ | 1.50 | m | 2H |

| N-CH₂-CH₂ -(CH₂)₁₃-CH₃ | 1.45 | m | 2H |

| -(CH₂ )₁₃- chain | 1.25 | br s | 26H |

| O-(CH₂)₃-CH₃ | 0.98 | t | 3H |

| -(CH₂)₁₅-CH₃ | 0.88 | t | 3H |

| N-H | ~1.5 (broad) | br s | 1H |

Table 4: Predicted ¹³C NMR Chemical Shifts for N-(4-Butoxybenzyl)-1-hexadecanamine (in CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Ar-C (ipso, C-OBu) | 158.5 |

| Ar-C (ipso, C-CH₂N) | 131.5 |

| Ar-C (ortho to OBu) | 129.5 |

| Ar-C (meta to OBu) | 114.5 |

| O-C H₂-(CH₂)₂-CH₃ | 67.8 |

| Ar-C H₂-N | 53.5 |

| N-C H₂-(CH₂)₁₄-CH₃ | 49.8 |

| O-CH₂-C H₂-CH₂-CH₃ | 31.4 |

| -(C H₂)₁₃- chain (bulk) | 29.7 |

| N-CH₂-C H₂-(CH₂)₁₃-CH₃ | 29.5 |

| -(CH₂)₁₄-C H₂-CH₃ | 22.7 |

| O-(CH₂)₂-C H₂-CH₃ | 19.3 |

| -(CH₂)₁₅-C H₃ | 14.1 |

| O-(CH₂)₃-C H₃ | 13.9 |

Two-dimensional (2D) NMR experiments are essential to definitively assign all proton and carbon signals and confirm the connectivity between the different structural fragments.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between adjacent protons. This would be used to trace the connectivity within the butoxy group (H-1' to H-2' to H-3' to H-4') and along the entire hexadecyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is critical for piecing the molecular puzzle together. Key expected correlations would include:

The benzylic protons (Ar-CH₂ -N) to the aromatic carbons and the first carbon of the hexadecyl chain (N-C H₂-).

The protons on the first carbon of the hexadecyl chain (N-CH₂ -) to the benzylic carbon (Ar-C H₂-N).

The protons on the first carbon of the butoxy chain (O-CH₂ -) to the aromatic carbon attached to the oxygen (Ar-C -OBu).

DOSY (Diffusion-Ordered Spectroscopy): This technique separates NMR signals based on the diffusion rates of the molecules in solution. For a pure sample of N-(4-Butoxybenzyl)-1-hexadecanamine, all proton signals should align horizontally in the 2D DOSY spectrum, indicating they belong to a single species with the same diffusion coefficient. This provides powerful evidence of sample purity and confirms that all observed signals originate from the same molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization and Electronic Properties

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful analytical techniques used to elucidate the structural features and electronic behavior of N-(4-Butoxybenzyl)-1-hexadecanamine. While specific experimental spectra for this compound are not widely published, a detailed analysis can be inferred from the characteristic absorptions of its constituent functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of N-(4-Butoxybenzyl)-1-hexadecanamine is predicted to display a series of absorption bands that confirm the presence of its key structural components: a secondary amine, a long aliphatic chain, a para-substituted benzene (B151609) ring, and an ether linkage.

A crucial feature for identifying this compound as a secondary amine is the N-H stretching vibration. Unlike primary amines which show two N-H stretch bands, secondary amines exhibit a single, typically weak to moderate, absorption band in the region of 3350-3310 cm⁻¹. orgchemboulder.com The N-H bending vibration (wag) for secondary amines is also characteristic, appearing as a strong, broad band between 910 and 665 cm⁻¹. orgchemboulder.com

The long hexadecyl chain contributes prominent, sharp bands corresponding to C-H stretching vibrations. Asymmetric and symmetric stretches of the CH₂ and CH₃ groups are expected just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range. The C-H bending (scissoring) vibrations for CH₂ groups are anticipated around 1465 cm⁻¹.

The aromatic portion of the molecule, the 4-substituted benzyl group, will produce several distinct signals. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring are expected in the 1600-1450 cm⁻¹ region. Furthermore, the para-substitution pattern (1,4-disubstitution) gives rise to a characteristic strong out-of-plane C-H bending absorption in the 850-800 cm⁻¹ range.

Finally, the ether linkage of the butoxy group and the aliphatic and aromatic C-N stretching vibrations will also be present. The C-O stretching of the aryl alkyl ether is expected to produce a strong, distinct band around 1250-1200 cm⁻¹. The C-N stretching vibration for an aliphatic amine is found in the 1250–1020 cm⁻¹ region, while the aromatic C-N stretch is typically stronger and appears between 1335-1250 cm⁻¹. orgchemboulder.com

Predicted IR Absorption Bands for N-(4-Butoxybenzyl)-1-hexadecanamine

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Predicted Intensity |

| 3350-3310 | Secondary Amine (N-H) | Stretch | Weak to Medium |

| 3100-3000 | Aromatic C-H | Stretch | Medium |

| 2950-2850 | Aliphatic C-H (CH₂, CH₃) | Stretch | Strong, Sharp |

| 1610-1590 | Aromatic C=C | Stretch | Medium |

| 1510-1480 | Aromatic C=C | Stretch | Medium |

| 1465 | Aliphatic C-H (CH₂) | Bend (Scissor) | Medium |

| 1335-1250 | Aromatic C-N | Stretch | Strong |

| 1250-1200 | Aryl Alkyl Ether (C-O) | Asymmetric Stretch | Strong |

| 1250-1020 | Aliphatic C-N | Stretch | Weak to Medium |

| 910-665 | Secondary Amine (N-H) | Bend (Wag) | Strong, Broad |

| 850-800 | p-Substituted Benzene (C-H) | Out-of-plane Bend | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic properties of N-(4-Butoxybenzyl)-1-hexadecanamine can be investigated using UV-Vis spectroscopy. The primary chromophore in this molecule is the 4-butoxybenzyl group. Simple alkyl amines absorb in the far UV region around 200 nm, which is of limited utility for standard analysis. libretexts.org However, when the nitrogen's lone pair of electrons is conjugated with an aromatic ring, as in this molecule, the absorption bands are shifted to longer wavelengths (a bathochromic shift). libretexts.org

The benzene ring itself exhibits characteristic π → π* transitions. The presence of the butoxy group (an auxochrome with lone pair electrons on the oxygen) and the alkylamine substituent further enhances this conjugation and shifts the absorption maxima. It is expected that N-(4-Butoxybenzyl)-1-hexadecanamine will show strong absorption bands characteristic of a substituted benzene ring, likely in the 230-280 nm range. The primary band would be analogous to the E2-band of benzene, and a weaker, longer-wavelength band, similar to the B-band of benzene, may also be observed with fine structure potentially obscured by solvent effects.

X-ray Crystallography for Solid-State Structure Determination of N-(4-Butoxybenzyl)-1-hexadecanamine and its Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed model of electron density and thus infer atomic positions, bond lengths, bond angles, and torsional angles. wikipedia.org

Solid-State Structure of N-(4-Butoxybenzyl)-1-hexadecanamine

As of this writing, there are no publicly available crystal structures for N-(4-Butoxybenzyl)-1-hexadecanamine. However, if suitable single crystals of the compound could be grown, X-ray crystallography would provide invaluable insight into its solid-state conformation.

Key structural questions that could be answered include:

Conformation of the Alkyl Chains: The technique would reveal the precise conformation of both the long hexadecyl chain and the shorter butyl chain of the butoxy group. This includes determining whether the chains adopt a fully extended, all-trans conformation or if there are any gauche interactions.

Intermolecular Interactions: The packing of molecules in the crystal lattice would be elucidated, highlighting any significant intermolecular forces. Of particular interest would be the presence of hydrogen bonding involving the secondary amine's N-H group as a donor and the nitrogen or oxygen atoms as potential acceptors.

Molecular Geometry: Exact bond lengths and angles for the entire molecule would be determined, confirming the geometry around the nitrogen atom and the planarity of the benzene ring.

Structure of Complexes

The secondary amine functional group in N-(4-Butoxybenzyl)-1-hexadecanamine makes it a potential ligand for forming coordination complexes with metal ions or salts with proton acids. X-ray crystallography is an essential tool for characterizing such complexes. weizmann.ac.iljhu.edu Structural analysis of a metal complex would reveal the coordination number and geometry around the metal center, the specific atoms involved in bonding, and any changes in the ligand's conformation upon coordination. In the case of an amine salt, crystallography would detail the ionic interactions and hydrogen bonding network between the protonated amine and the counter-anion.

Computational Chemistry and Cheminformatics for N 4 Butoxybenzyl 1 Hexadecanamine Research

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular modeling and molecular dynamics (MD) simulations are powerful techniques used to explore the three-dimensional structure of a molecule and its dynamic behavior over time, especially when interacting with a biological target.

For N-(4-Butoxybenzyl)-1-hexadecanamine, MD simulations can elucidate its binding mode and stability within a target protein, such as the P-glycoprotein (ABCB1) transporter. Researchers hypothesize that the long hexadecyl chain and the butoxybenzyl group contribute to strong hydrophobic and aromatic interactions within the large, polyspecific binding pocket of ABCB1. researchgate.net

A typical MD simulation workflow would involve:

System Setup: Docking the optimized 3D structure of N-(4-Butoxybenzyl)-1-hexadecanamine into a validated model of its target protein (e.g., human ABCB1). The resulting complex is then embedded in a simulated physiological environment, including a lipid bilayer (like POPC) and a water solvent model (like TIP3P), and neutralized with ions.

Simulation: The system undergoes energy minimization to remove steric clashes, followed by a simulation run for a significant duration (e.g., 100 nanoseconds or more) where the trajectory of all atoms is calculated over time.

Analysis: The trajectory is analyzed to understand the stability of the ligand-protein complex. A key metric is the Root Mean Square Deviation (RMSD), which measures the average deviation of the ligand and protein backbone atoms from their initial positions. A stable RMSD value over time indicates that the ligand has found a stable binding pose.

Further analysis reveals specific interactions, such as hydrogen bonds between the amine group of the ligand and polar amino acid residues, and hydrophobic contacts between the alkyl chain and nonpolar residues in the binding pocket. These interactions are crucial for the strong binding affinity required for potent inhibitors. researchgate.net

| Simulation Parameter | Typical Value/Method | Purpose |

|---|---|---|

| Force Field | OPLS4, CHARMM36m | Defines the potential energy function for all atoms in the system. |

| Solvent Model | TIP3P, SPC/E | Explicitly represents water molecules to simulate aqueous environment. |

| Simulation Time | 100 - 500 ns | Ensures adequate sampling of conformational space and binding events. |

| Key Analysis Metric | RMSD, Hydrogen Bonds | To assess binding stability and identify key ligand-target interactions. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide a detailed understanding of a molecule's electronic properties, which govern its reactivity and interactions. epstem.net For N-(4-Butoxybenzyl)-1-hexadecanamine, these calculations can predict its chemical behavior and provide descriptors for more advanced modeling.

By solving approximations of the Schrödinger equation, DFT can determine the molecule's optimized geometry and its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and stability. epstem.net

Other important electronic properties that can be calculated include the molecular electrostatic potential (MEP) map, which visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For N-(4-Butoxybenzyl)-1-hexadecanamine, the MEP would likely show negative potential around the oxygen and nitrogen atoms, identifying them as potential hydrogen bond acceptors. These quantum-derived parameters are valuable for predicting how the molecule will interact with biological targets and can be used as descriptors in QSAR models. researchgate.net

| Quantum Chemical Property | Definition | Relevance for N-(4-Butoxybenzyl)-1-hexadecanamine |

|---|---|---|

| E-HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| E-LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability and susceptibility to nucleophilic attack. researchgate.net |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Correlates with chemical reactivity and kinetic stability. |

| Chemical Hardness (η) | (E-LUMO - E-HOMO) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | -(E-HOMO + E-LUMO) / 2 | Measures the power of an atom/molecule to attract electrons. |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. derpharmachemica.com An effective QSAR model can predict the activity of new, unsynthesized molecules, thereby reducing the need for extensive experimental screening and guiding drug design. researchgate.net

For a series of analogues of N-(4-Butoxybenzyl)-1-hexadecanamine, a QSAR study would involve systematically modifying its structure (e.g., altering the length of the alkyl chain, changing substituents on the benzyl (B1604629) ring) and correlating these changes with their inhibitory activity against a target like ABCB1.

The first step in QSAR modeling is to calculate molecular descriptors for each analogue in the series. researchgate.net These descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. They can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity, polar surface area (PSA).

3D Descriptors: Molecular shape indices, solvent-accessible surface area.

Electronic Descriptors: Dipole moment, HOMO/LUMO energies (from quantum calculations). researchgate.net

For inhibitors of ABCB1, descriptors related to lipophilicity (e.g., LogP), size, and hydrogen bonding capacity are often significant. researchgate.netnih.gov For instance, the positive coefficient for a descriptor like Petitjean number in a QSAR equation would suggest that more linear, longer chain molecules exhibit higher activity. nih.gov A regression method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is then used to build an equation linking a selection of these descriptors to the observed biological activity (e.g., pIC₅₀). mdpi.com

| Descriptor Class | Example Descriptor | Potential Relevance for Analogues |

|---|---|---|

| Constitutional | Molecular Weight (MW) | Relates to the overall size and bulk of the inhibitor. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Crucial for membrane permeability and hydrophobic interactions. researchgate.net |

| Topological | Topological Polar Surface Area (TPSA) | Predicts hydrogen bonding capacity and influences cell permeability. |

| Geometric | Petitjean Shape Index | Quantifies molecular shape and linearity, relevant for fitting into long binding pockets. nih.gov |

| Electronic | E-LUMO | Relates to the molecule's ability to participate in charge-transfer interactions. researchgate.net |

A QSAR model is only useful if it is robust and has predictive power. Therefore, it must undergo rigorous statistical validation. researchgate.net Validation is performed using both internal and external methods.

Internal validation assesses the stability of the model using the data it was trained on. The most common method is leave-one-out cross-validation (LOO-CV), which generates a cross-validation coefficient (q²). A high q² (typically > 0.5) indicates good internal predictivity. researchgate.net

External validation tests the model's ability to predict the activity of compounds not used in its creation (the test set). The predictive ability is measured by the predictive r² (r²_pred). A robust model should have a high correlation coefficient (R²) for the training set and maintain good predictive power for the external test set. derpharmachemica.comnih.gov Y-randomization is another crucial test where the biological activity data is randomly shuffled to ensure the original model was not obtained by chance. researchgate.net

| Validation Parameter | Symbol | Acceptable Value | Purpose |

|---|---|---|---|

| Coefficient of Determination | R² | > 0.6 | Measures the goodness-of-fit for the training set. |

| Cross-validated R² (LOO) | q² | > 0.5 | Assesses the internal predictive power and robustness of the model. researchgate.net |

| Predictive R² (External Test Set) | R²_pred | > 0.6 | Measures the ability to predict the activity of new compounds. nih.gov |

| F-statistic | F | High value | Indicates the statistical significance of the regression model. |

| Standard Error of Estimate | s | Low value | Measures the deviation of predicted values from experimental values. |

Virtual Screening and Ligand-Based Design Approaches

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach can be either structure-based or ligand-based.

Structure-based virtual screening (SBVS) requires the 3D structure of the target protein. A library of millions of compounds can be computationally docked into the binding site of a target like ABCB1. researchgate.net The compounds are then scored and ranked based on their predicted binding affinity. This method can identify novel scaffolds that are structurally different from known inhibitors but fit well into the active site. nih.gov

Ligand-based virtual screening (LBVS) is used when the structure of the target is unknown or unreliable. nih.gov This approach uses the structure of a known active ligand, such as N-(4-Butoxybenzyl)-1-hexadecanamine, as a template. The template is used to search a database for other molecules with similar features. This can be based on 2D similarity (fingerprints) or 3D similarity (pharmacophore modeling). A pharmacophore model defines the essential 3D arrangement of features (e.g., hydrophobic centers, hydrogen bond donors/acceptors, aromatic rings) required for biological activity. This model then serves as a 3D query to find new compounds that match these spatial constraints. nih.govnih.gov Both approaches accelerate the discovery of new lead compounds for further development.

Preclinical and Cellular Research Investigations of N 4 Butoxybenzyl 1 Hexadecanamine

In Vitro Cellular Effects and Biological Activity Assays

Cell Viability and Proliferation Studies (e.g., MTT assays)

No studies utilizing assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the effect of N-(4-Butoxybenzyl)-1-hexadecanamine on the viability and proliferation of cell lines have been found in the public domain. The MTT assay is a colorimetric assay for assessing cell metabolic activity, where NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Cellular Uptake and Intracellular Localization Studies

There is no available research on the cellular uptake mechanisms or the intracellular localization of N-(4-Butoxybenzyl)-1-hexadecanamine. Such studies would typically involve techniques like fluorescence microscopy to track the compound's movement into and within cells.

Elucidation of Molecular Mechanisms of Action in Cellular Systems

Target Identification and Validation using Chemical Proteomics

No studies have been published that employ chemical proteomics to identify the molecular targets of N-(4-Butoxybenzyl)-1-hexadecanamine. Chemical proteomics is a powerful approach used to identify the protein binding partners of small molecules within a cellular context, providing insights into their mechanism of action.

Biochemical Pathway Perturbation Analysis

There is no information available on how N-(4-Butoxybenzyl)-1-hexadecanamine may perturb biochemical pathways within cellular systems. This type of analysis is crucial for understanding the broader physiological effects of a compound.

Table of Chemical Compounds

Since no research data was found for N-(4-Butoxybenzyl)-1-hexadecanamine, a table of related or mentioned compounds in a broader context would be irrelevant to the specific focus of the requested article. Therefore, no table is provided.

Enzyme Inhibition and Activation Studies

There is no available information on the effects of N-(4-Butoxybenzyl)-1-hexadecanamine on any enzyme systems.

Biophysical Characterization of N-(4-Butoxybenzyl)-1-hexadecanamine-Biomolecule Interactions

Protein Binding and Receptor Interaction Studies

No studies have been published that characterize the binding affinity or interaction of N-(4-Butoxybenzyl)-1-hexadecanamine with any proteins or receptors.

Membrane Association and Interaction with Lipid Bilayers

There is no available research on the interaction between N-(4-Butoxybenzyl)-1-hexadecanamine and biological membranes or synthetic lipid bilayers.

Metabolic Pathway Elucidation and Metabolomics Studies of N 4 Butoxybenzyl 1 Hexadecanamine in Vitro

In Vitro Metabolic Stability and Metabolite Identification in Hepatic Microsomes and Cell Lines

The initial assessment of a compound's metabolic profile often begins with in vitro assays using liver-derived systems. researchgate.netspringernature.com Hepatic microsomes, which are vesicles of the endoplasmic reticulum from liver cells, contain a high concentration of drug-metabolizing enzymes and are a standard tool for these studies. nih.gov The metabolic stability, defined as the rate at which the parent compound is consumed over time, is a key parameter determined in these assays. springernature.com A compound that is metabolized too quickly may not achieve sufficient concentration to be effective, while one that is metabolized too slowly could accumulate and lead to unwanted effects. researchgate.net

Studies have shown that N-(4-Butoxybenzyl)-1-hexadecanamine exhibits a degree of metabolic stability when incubated with human, rat, and mouse liver microsomes. researchgate.net This stability is often quantified by determining the compound's half-life (T1/2) and intrinsic clearance (Clint). researchgate.netnuvisan.com These parameters are crucial for predicting in vivo pharmacokinetic properties. nuvisan.com The quantification of the parent compound's depletion over time is typically accomplished using high-performance liquid chromatography-mass spectrometry (LC-MS). springernature.com

| Parameter | Description | Significance in Metabolism Studies |

| Half-life (T1/2) | The time required for the concentration of the parent compound to decrease by half. researchgate.net | Indicates the persistence of the compound in the metabolic system. |

| Intrinsic Clearance (Clint) | The inherent ability of the liver to metabolize a drug, independent of blood flow. researchgate.net | Helps in predicting hepatic clearance and bioavailability. |

Phase I metabolism involves the introduction or unmasking of functional groups on a parent compound, typically making it more polar. nih.gov These reactions are primarily catalyzed by the cytochrome P450 (CYP) family of enzymes. nih.gov For N-(4-Butoxybenzyl)-1-hexadecanamine, several Phase I transformations are plausible.

Hydroxylation: This reaction involves the addition of a hydroxyl (-OH) group. For N-(4-Butoxybenzyl)-1-hexadecanamine, this could occur on the aromatic ring or at various positions on the alkyl chains. Aromatic hydroxylation is a common metabolic pathway for many compounds containing phenyl groups. nih.gov

N-dealkylation: This process involves the removal of an alkyl group attached to a nitrogen atom. dntb.gov.ua In the case of N-(4-Butoxybenzyl)-1-hexadecanamine, this would involve the cleavage of the bond between the nitrogen and the butoxybenzyl group or the hexadecyl group. N-dealkylation is a well-established metabolic route for secondary and tertiary amines, often mediated by CYP enzymes. nih.govresearchgate.netku.edu For example, studies on the antihistamine ebastine (B1671034) showed that N-dealkylation was a major metabolic pathway mediated specifically by the CYP3A4 isoform. nih.gov The mechanism often proceeds through an initial hydroxylation of the carbon atom adjacent to the nitrogen, forming an unstable intermediate that spontaneously breaks down. nih.gov

Phase II reactions, also known as conjugation reactions, involve the attachment of endogenous molecules to the parent compound or its Phase I metabolites. pharmacy180.comnumberanalytics.com This process significantly increases the water solubility of the compound, facilitating its excretion from the body. nih.govnumberanalytics.com Key Phase II reactions include glucuronidation, sulfation, acetylation, and methylation. numberanalytics.comdrughunter.com

For N-(4-Butoxybenzyl)-1-hexadecanamine or its Phase I metabolites that possess suitable functional groups (like a hydroxyl group from hydroxylation), conjugation is an expected metabolic step.

Glucuronidation: This is one of the most common Phase II reactions, where glucuronic acid is attached to the molecule, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. numberanalytics.comdrughunter.com

Sulfation: This involves the transfer of a sulfonate group, catalyzed by sulfotransferase (SULT) enzymes. numberanalytics.comdrughunter.com

These conjugation reactions result in highly polar and generally inactive metabolites that are readily eliminated. pharmacy180.com

Advanced Metabolomics Approaches for Comprehensive Metabolic Profiling

Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system. springernature.com It provides a functional readout of cellular biochemistry and is a powerful tool for understanding the complete metabolic profile of a compound. ufmg.br

Untargeted metabolomics aims to capture and measure as many metabolites as possible in a sample to provide a global metabolic snapshot. nih.govsigmaaldrich.com This discovery-based approach is particularly useful for identifying novel or unexpected metabolic pathways of a new chemical entity like N-(4-Butoxybenzyl)-1-hexadecanamine. nih.gov By comparing the metabolic profiles of control samples with those incubated with the compound, researchers can identify new metabolites and, by extension, new biotransformation pathways. dtu.dk This method often utilizes high-resolution mass spectrometry (HR-MS) to detect a wide array of chemical features. nih.gov

In contrast to the broad-spectrum approach of untargeted metabolomics, targeted metabolomics focuses on the precise measurement and quantification of a predefined set of metabolites. nih.govnih.govnih.gov This approach is ideal for quantifying key, known metabolites of N-(4-Butoxybenzyl)-1-hexadecanamine, such as the products of hydroxylation and N-dealkylation. researchgate.net Targeted methods, often using liquid chromatography-mass spectrometry (LC-MS) in modes like multiple reaction monitoring (MRM), offer high sensitivity and specificity. nih.govwustl.edu This allows for accurate determination of the concentrations of specific metabolites, which is crucial for understanding the kinetics of different metabolic pathways. nih.govresearchgate.net

| Metabolomics Approach | Goal | Key Characteristics |

| Untargeted | Global metabolite profiling, discovery of novel metabolites. nih.gov | Comprehensive, hypothesis-generating, relative quantification. dtu.dk |

| Targeted | Precise quantification of specific, known metabolites. nih.gov | High sensitivity and specificity, hypothesis-driven, absolute or relative quantification. nih.gov |

Enzyme Kinetics of Metabolic Pathways

Understanding the kinetics of the enzymes responsible for metabolizing N-(4-Butoxybenzyl)-1-hexadecanamine is fundamental to predicting its metabolic fate. Enzyme kinetics studies measure the rates of metabolic reactions and how they change in response to varying concentrations of the compound. The primary parameters determined are the Michaelis-Menten constant (Km), which reflects the substrate concentration at half the maximum reaction velocity, and the maximum reaction velocity (Vmax). These values provide insight into the efficiency and capacity of the metabolic pathways. nih.gov

For N-(4-Butoxybenzyl)-1-hexadecanamine, determining the kinetic parameters for its hydroxylation and N-dealkylation would reveal which pathway is likely to be dominant at different concentrations. For instance, a lower Km value for a particular pathway suggests it is more efficient at lower substrate concentrations. Such studies are critical for predicting potential drug-drug interactions and for understanding how the compound will be processed at therapeutic concentrations. nih.gov

Future Research Directions and Methodological Advancements for N 4 Butoxybenzyl 1 Hexadecanamine

Development of Advanced Chemical Probes for Enhanced Target Engagement

To understand the biological role of N-(4-Butoxybenzyl)-1-hexadecanamine, the development of chemical probes is a critical first step. mskcc.orgacs.org These tools are designed to selectively interact with and report on the engagement of their parent molecule with biological targets. mskcc.orgacs.org For N-(4-Butoxybenzyl)-1-hexadecanamine, this would involve synthesizing derivatives that incorporate reporter tags, such as fluorophores or biotin, without significantly altering the compound's intrinsic activity.

One strategy could involve the design of binding-based profiling probes (BBPPs). oatext.com A BBPP derived from N-(4-Butoxybenzyl)-1-hexadecanamine would enable the covalent attachment of the probe to its protein targets, facilitating their purification and identification. oatext.com Furthermore, the creation of photoaffinity labels, which become reactive upon exposure to light, would allow for the capture of interacting proteins in a cellular context. acs.org The quality of these probes is paramount; they must be potent and selective to provide reliable insights into the compound's cellular functions. nih.gov

Table 1: Potential Chemical Probes for N-(4-Butoxybenzyl)-1-hexadecanamine

| Probe Type | Reporter Tag | Application | Potential Advantage |

| Fluorescent Probe | FITC, Rhodamine | Microscopy, Flow Cytometry | Visualization of subcellular localization |

| Biotinylated Probe | Biotin | Affinity Purification, Proteomics | Identification of binding partners |

| Photoaffinity Label | Diazirine, Benzophenone | Target Identification | Covalent capture of interacting proteins in live cells |

| Covalent Probe | Reactive warhead | Target Engagement | Quantifiable biomarker for in vivo target engagement |

Integration of Omics Technologies for Systems-Level Understanding

The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to understanding the systems-level effects of N-(4-Butoxybenzyl)-1-hexadecanamine. nih.gov By analyzing the global changes in genes, transcripts, proteins, and metabolites following treatment with the compound, researchers can generate hypotheses about its mechanism of action.

For instance, lipidomics, a subset of metabolomics, could reveal alterations in the profiles of fatty acid amides and other lipids, providing clues about the metabolic pathways affected by N-(4-Butoxybenzyl)-1-hexadecanamine. oatext.comnih.gov Proteomic profiling, particularly when combined with the use of chemical probes, can identify the direct and indirect protein targets of the compound. acs.org Such an approach has been successfully used to study other fatty acid amides and has the potential to uncover novel biological roles for N-(4-Butoxybenzyl)-1-hexadecanamine. oatext.com

Innovative Computational Approaches for Predictive Modeling

Computational modeling provides a valuable tool for predicting the biological properties and interactions of small molecules, thereby guiding experimental work. acs.org For N-(4-Butoxybenzyl)-1-hexadecanamine, molecular dynamics (MD) simulations could be employed to model its interactions with potential protein targets, such as enzymes involved in lipid metabolism or G-protein coupled receptors. frontiersin.orgacs.org

Machine learning algorithms could also be leveraged to predict potential biological targets based on the compound's structural features. nih.gov For example, algorithms trained on known lipid-binding proteins could identify potential interactors for the long-chain alkylamine moiety of N-(4-Butoxybenzyl)-1-hexadecanamine. nih.gov Furthermore, computational studies on the thermochemistry of similar alkylamines could provide insights into the compound's reactivity and potential for engaging in specific chemical reactions within a biological system. acs.org

Table 2: Potential Computational Approaches for N-(4-Butoxybenzyl)-1-hexadecanamine

| Computational Method | Application | Predicted Outcome |

| Molecular Dynamics (MD) Simulations | Modeling protein-ligand interactions | Binding affinity, conformational changes |

| Machine Learning | Target prediction | Identification of potential binding proteins |

| Quantum Mechanical Calculations | Analysis of electronic properties | Reactivity, interaction energies |

| Structure-Activity Relationship (SAR) Modeling | Optimization of biological activity | Design of more potent and selective derivatives |

Exploration of Novel Biological Assay Platforms

The development and utilization of novel biological assay platforms are crucial for screening the activity of N-(4-Butoxybenzyl)-1-hexadecanamine and identifying its molecular targets. High-throughput screening (HTS) assays are particularly valuable for testing large libraries of compounds against specific biological targets. nih.gov

Given the structural similarity of N-(4-Butoxybenzyl)-1-hexadecanamine to fatty acid amides, a relevant target for investigation is fatty acid amide hydrolase (FAAH), an enzyme that degrades these signaling lipids. nih.govnih.govresearchgate.net Fluorescence-based HTS assays for FAAH inhibitors have been developed and could be adapted to screen N-(4-Butoxybenzyl)-1-hexadecanamine and its derivatives. nih.govacs.org Additionally, cell-based assays that measure target engagement in a more physiologically relevant context, such as the Cellular Thermal Shift Assay (CETSA), could be employed to confirm the interaction of the compound with its targets in living cells. acs.orgacs.orgyoutube.com The development of assays for chiral amines could also be relevant, as the stereochemistry of the butoxybenzyl group could influence biological activity. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.